Rhodamine B

Overview

Description

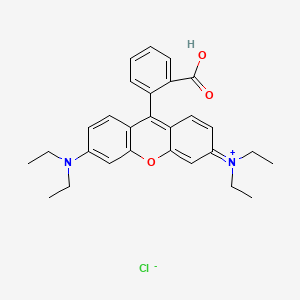

Rhodamine B (C₂₈H₃₁ClN₂O₃) is a xanthene-based fluorescent dye widely employed in biomedical imaging, environmental science, and materials chemistry due to its high molar extinction coefficient (~83,638 M⁻¹cm⁻¹), bright fluorescence, and tunable spectral properties . Its absorption and emission maxima typically range between 544–552 nm and 552–668 nm, respectively, with a Stokes shift of 8–25 nm, making it suitable for visible-light applications such as nerve tissue staining , pH sensing , and pollutant adsorption studies . This compound derivatives, particularly those conjugated with bioactive molecules (e.g., triterpenes), also exhibit enhanced cytotoxicity in cancer cells, attributed to their mitochondrial targeting .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodamine B can be synthesized through the condensation of phthalic anhydride with 3-aminophenol, followed by the reaction with diethylamine . The reaction typically occurs in the presence of a dehydrating agent such as zinc chloride or polyphosphoric acid to facilitate the formation of the xanthene ring structure .

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-temperature reactors and continuous flow systems to ensure efficient production. The final product is purified through crystallization and filtration to obtain a high-purity dye .

Chemical Reactions Analysis

Types of Reactions: Rhodamine B undergoes various chemical reactions, including:

Reduction: The dye can be reduced by reducing agents, resulting in the loss of its fluorescent properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.

Reduction: Sodium borohydride or zinc in acidic conditions.

Substitution: Various alkylating agents or acylating agents under basic or acidic conditions.

Major Products Formed:

Oxidation: Colorless degradation products.

Reduction: Non-fluorescent reduced forms of this compound.

Substitution: Derivatives with modified fluorescent properties.

Scientific Research Applications

Scientific Research Applications

Rhodamine B is extensively utilized in various scientific applications due to its fluorescent properties. Below are some key areas where it is applied:

Fluorescence Microscopy and Imaging

This compound serves as a vital fluorochrome in fluorescence microscopy, allowing researchers to visualize biological samples with high sensitivity. It is often used in combination with other dyes for multiplex imaging, enhancing the ability to study complex biological systems .

Flow Cytometry

In flow cytometry, this compound is employed to label cells for analysis. Its fluorescence enables the detection and quantification of specific cell populations based on their surface markers, facilitating studies in immunology and cell biology .

ELISA (Enzyme-Linked Immunosorbent Assay)

This compound is commonly used as a reporter dye in ELISA assays, where it helps quantify the presence of antigens or antibodies in a sample. Its strong fluorescent signal allows for sensitive detection of biomolecules .

Tracer Dye in Water Studies

Due to its solubility and stability, this compound is frequently used as a tracer dye in hydrological studies. It helps trace the movement of water and pollutants in surface and groundwater systems, contributing to studies on water quality and pollution dispersion .

Pollution Detection

This compound is mixed with herbicides to indicate application areas, aiding in environmental assessments and ensuring compliance with agricultural practices . Its detection capabilities extend to identifying contamination in wastewater treatment processes.

Biomarker for Vaccination Studies

Recent research has explored the use of this compound as a biomarker in oral rabies vaccines for wildlife. The dye can be incorporated into vaccine baits, allowing researchers to identify animals that have consumed the bait by detecting this compound in their tissues .

Cellular Studies

Studies have shown that this compound can influence cellular processes, such as apoptosis, by affecting the expression levels of proteins like BAX and BCL-2 in various animal models . This underscores its potential role in understanding cellular mechanisms and drug effects.

Production of Fluorescent Materials

This compound is utilized in the synthesis of various fluorescent materials, including polymers and nanoparticles. For example, this compound-doped latex particles have been developed for temperature sensing applications due to their responsive fluorescence characteristics .

Antimicrobial Films

Research has demonstrated that incorporating this compound into chitosan-based films enhances their photophysical properties and introduces antibacterial activity, making them suitable for food packaging and biomedical applications .

Case Studies and Research Findings

Several studies highlight the versatility of this compound across different fields:

Mechanism of Action

Rhodamine B exerts its effects through its fluorescent properties. When exposed to light, the dye absorbs photons and transitions to an excited state. Upon returning to the ground state, it emits light at a longer wavelength, producing fluorescence . This property is utilized in various applications, including imaging and diagnostic assays .

Comparison with Similar Compounds

Rhodamine B is structurally and functionally compared to analogs such as tetramethylrhodamine (TMR), silicon-substituted rhodamines (Si-rhodamines), Rhodamine 6G, Rhodamine 101, and sulfothis compound. Key differences span optical properties, physicochemical behavior, and application-specific performance.

Optical Properties

| Property | This compound | TMR | Si-Rhodamine B | Rhodamine 6G | Rhodamine 101 |

|---|---|---|---|---|---|

| λabs (nm) | 552–568 | 544–556 | 648 | 530 | 575 |

| λem (nm) | 568–668 | 552–580 | 668 | 556 | 590 |

| Stokes Shift (nm) | 8–25 | 8–24 | 20 | 26 | 15 |

| ε (M⁻¹cm⁻¹) | 83,638 | 78,000 | 5,293 | 105,000 | 98,000 |

| Fluorescence Intensity | High | High | 100× lower | Higher than B | Moderate |

- Si-Rhodamines : Silicon substitution (e.g., Si-TMR, Si-Rhodamine B) induces a 90–95 nm bathochromic shift, enabling near-infrared (NIR) imaging. However, this modification reduces molar attenuation coefficients by >10× and fluorescence intensity by two orders of magnitude in aqueous media .

- Rhodamine 6G : Exhibits higher fluorescence intensity at pH 5–7 compared to this compound, making it preferable for acidic environment imaging (e.g., lysosomes) .

Physicochemical Properties

- LogD and Molecular Weight : All rhodamines comply with Lipinski’s rule (LogD <5, MW <500 g/mol), ensuring drug-likeness. This compound has a LogD of 3.43, higher than TMR (2.89) and Si-rhodamines (-0.53–1.2), influencing membrane permeability .

- Hydrogen Bonding: this compound lacks hydrogen bond donors but has 3–4 acceptors, similar to TMR and Si-rhodamines .

Nerve-Specificity in Biomedical Imaging

- Contrast Ratios : In murine nerve tissue, this compound shows moderate nerve-to-muscle (4.7) and nerve-to-adipose (5.8) signal-to-background ratios, outperforming Si-derivatives (comparable to autofluorescence) but underperforming TMR .

- Fluorescence Intensity : this compound and TMR exhibit intensities two orders of magnitude higher than Si-rhodamines in vivo .

Cytotoxicity in Cancer Cells

- Selectivity : Cationic this compound accumulates preferentially in cancer cells, unlike neutral sulfothis compound .

pH Sensitivity

- Spirolactam Probes : this compound-based probes (e.g., morpholine conjugates) exhibit a 140-fold fluorescence enhancement between pH 7.4–4.5, suitable for lysosomal tracking. However, Rhodamine 6G analogs show higher intensity at low pH .

Structural Modifications and Emerging Derivatives

Biological Activity

Rhodamine B (RhB) is a synthetic dye commonly used in various industries, including textiles and food. However, its biological activity, particularly in relation to cellular mechanisms, toxicity, and therapeutic potential, has garnered significant attention in scientific research. This article explores the biological activity of this compound through various studies, highlighting its effects on cellular processes, oxidative stress, and potential therapeutic applications.

This compound is known to induce oxidative stress in cells. A study conducted on Rattus norvegicus revealed that RhB exposure leads to the production of reactive oxygen species (ROS), which adversely affects the activity of Superoxide Dismutase (SOD). This disruption results in increased cell apoptosis and injury, particularly in cerebellum and brainstem tissues. The study demonstrated that higher doses of RhB significantly increased BAX expression while decreasing BCL-2 expression, indicating a shift towards pro-apoptotic signaling pathways .

Table 1: Effects of this compound on BAX and BCL-2 Expression

| Dose (mg/200g) | BAX Expression Coefficient | BCL-2 Expression Coefficient | P-value |

|---|---|---|---|

| 4.5 | 0.839 | -0.774 | <0.001 |

| 9 | Increased | Decreased | <0.001 |

| 18 | Increased | Decreased | <0.001 |

Toxicological Studies

In ecotoxicological assessments, this compound has been shown to affect aquatic organisms such as Daphnia magna. A comparative study indicated that exposure to RhB solutions resulted in a significant decrease in growth inhibition (GI), with a marked reduction observed at concentrations as low as 100 mg L. Notably, no increase in mortality was observed under controlled conditions .

Antitumor Activity

Recent studies have investigated the potential antitumor properties of this compound derivatives. One study focused on a this compound-conjugated oleanolic acid derivative (RhodOA), assessing its effect on various human cancer cell lines. The results indicated that RhodOA exhibited significant antiproliferative effects against melanoma and breast adenocarcinoma cells, with mechanisms involving mitochondrial targeting and ROS generation .

Case Study: Antitumor Effects of this compound Derivatives

- Cell Lines Tested : A375 (melanoma), MDA-MB-231 (breast adenocarcinoma), A549 (lung adenocarcinoma).

- Findings :

- Significant reduction in cell viability.

- Induction of apoptosis via mitochondrial pathways.

Antibacterial Properties

This compound has also been studied for its antibacterial properties. Research showed that RhB-conjugated peptides exhibited bacterial killing properties against E. coli, with effective concentrations ranging from 5 to 15 μM. The antibacterial activity was attributed to the ability of these peptides to disrupt bacterial membranes, although it was found to be less potent than other known antimicrobial peptides .

Q & A

Q. What experimental design principles are critical for optimizing Rhodamine B degradation via UV/H₂O₂ advanced oxidation processes?

Advanced Research Question

Effective degradation of this compound (RhB) using UV/H₂O₂ requires systematic optimization of variables such as H₂O₂ concentration, pH, and UV intensity. Key methodological steps include:

- Single-Factor Experiments : Isolate variables to determine individual impacts. For example, excessive H₂O₂ (>47.45 mL/L) can scavenge hydroxyl radicals (•OH), reducing efficiency .

- Response Surface Methodology (RSM) : Model interactions between variables. A quadratic regression model predicted 92.44% RhB removal under optimized conditions (H₂O₂: 47.45 mL/L, pH 8.11, UV intensity: 730 μW/cm²) with 0.89% deviation from experimental results .

- Kinetic Analysis : Fit degradation data to pseudo-first-order kinetics, where rate constants (e.g., k = 0.023 min⁻¹) correlate with UV intensity .

Data Insight :

| Variable | Optimal Value | Impact on Removal Efficiency |

|---|---|---|

| H₂O₂ Concentration | 47.45 mL/L | Maximizes •OH generation |

| pH | 8.11 | Enhances radical stability |

| UV Intensity | 730 μW/cm² | Accelerates H₂O₂ dissociation |

Q. How can computational methods improve the prediction of photophysical properties in this compound aggregates?

Advanced Research Question

Density functional theory (DFT) with range-separated functionals is critical for modeling RhB dimers. Key steps include:

- Optimal Tuning : Adjust parameters to match experimental absorption/emission spectra of RhB aggregates, which exhibit redshifted fluorescence due to π-π stacking .

- Validation : Compare computed excitation energies with spectroscopic data (e.g., UV-Vis peaks at 558 nm) to refine accuracy .

Application : This approach aids in designing light-harvesting nanosystems by predicting energy transfer efficiency in RhB-based materials .

Q. What methodological considerations ensure selectivity in this compound-based fluorescent probes for metal ion detection?

Advanced Research Question

Designing RhB-derived probes for ions like Hg²⁺ involves:

- Structural Modification : Introduce chelating groups (e.g., thiourea) to RhB’s xanthene core to enhance metal binding .

- Spectroscopic Validation :

- UV-Vis Titration : Monitor absorbance shifts (e.g., 558 nm for Hg²⁺) to confirm complexation .

- Fluorescence Quenching : Measure emission intensity changes at 583 nm; Hg²⁺ shows a 1:1 binding stoichiometry with RhB derivatives .

- Interference Testing : Validate selectivity against competing ions (e.g., Pb²⁺, Cu²⁺) using fluorescence spectroscopy .

Data Insight :

| Ion | Fluorescence Response (583 nm) | Selectivity Ratio |

|---|---|---|

| Hg²⁺ | 95% intensity increase | 1:1 |

| Pb²⁺ | <5% intensity change | N/A |

Q. What analytical methods are validated for detecting trace this compound in complex matrices like cosmetics or wastewater?

Basic Research Question

- Digital Colorimetry : Use ZnCl₂-based sensors for rapid screening; RhB detection limits of 0.1 ppm in lipstick .

- HPLC with Fluorescence Detection : Achieve quantification limits of 0.05 ppm with C18 columns and mobile phases (e.g., acetonitrile/water) .

- Solid-Phase Extraction (SPE) : Preconcentrate RhB using melamine-functionalized adsorbents, achieving >90% recovery from wastewater .

Methodological Note : Cross-validate results with UV-Vis (λ_max = 554 nm) to confirm dye identity .

Q. How do Box-Behnken experimental designs enhance photocatalytic degradation studies of this compound?

Advanced Research Question

Box-Behnken designs (BBD) optimize multivariable systems (e.g., catalyst dosage, pH, light intensity) by:

- Factorial Interactions : Identify synergistic effects (e.g., TiO₂ dosage and UV intensity significantly impact RhB mineralization) .

- Model Validation : Compare predicted vs. experimental removal rates (e.g., 94% predicted vs. 92% observed) .

Case Study :

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Catalyst (TiO₂) | 0.5–2.5 g/L | 1.8 g/L |

| pH | 3–11 | 7.2 |

| UV Intensity | 20–100 mW/cm² | 85 mW/cm² |

Q. How do this compound derivatives differ in biological applications compared to Rhodamine 123 or 6G?

Basic Research Question

- This compound : Used for membrane staining due to high quantum yield and visible color change (λ_em = 583 nm) .

- Rhodamine 123 : Tracks mitochondrial membrane potential (ΔΨm) via accumulation in active mitochondria .

- Rhodamine 6G : Preferred for single-molecule fluorescence due to photostability and high brightness .

Methodological Tip : Avoid cross-talk in multiplex assays by selecting non-overlapping emission spectra.

Properties

IUPAC Name |

[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O3.ClH/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;/h9-18H,5-8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWVYCXTNDRMGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN2O3 | |

| Record name | C.I. FOOD RED 15 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14728-79-1 | |

| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, chloride (1:1), dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14728-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6042369 | |

| Record name | Rhodamine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. food red 15 appears as green crystals or reddish-violet powder. Used as a dye, especially for paper, as a metal chelating reagent, and in drugs and cosmetics., Green crystals or red-violet powder soluble in water; Dilute solutions are fluorescent. [CAMEO], Green crystals or reddish-violet powder. | |

| Record name | C.I. FOOD RED 15 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rhodamine B | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1980 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D & C Red #19 | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1010 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

SOL IN WATER, ALCOHOL & ETHER, BENZENE /BASIC ANHYDROUS FORM/, INSOL IN ORG SOLVENTS /BASIC ANHYDROUS FORM/, SOL IN ... HOT XYLENE /BASIC ANHYDROUS FORM/, VERY SOL IN WATER & ALCOHOL, SLIGHTLY SOL IN HYDROCHLORIC ACID & SODIUM HYDROXIDE, SOL IN BENZENE | |

| Record name | RHODAMINE B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5244 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

GREEN CRYSTALS OR REDDISH-VIOLET POWDER; WATER SOLN WITH BLUISH-RED COLOR, DIL SOLN STRONGLY FLUORESCENT, LEAFLETS FROM DILUTE HYDROCHLORIC ACID | |

CAS No. |

81-88-9 | |

| Record name | C.I. FOOD RED 15 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rhodamine B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodamine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodamine B | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16853 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RHODAMINE B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhodamine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHODAMINE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7G5SCF8IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RHODAMINE B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5244 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | D & C Red #19 | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1010 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.